2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-4-quinolinecarboxylic acid
Description
Chemical Identity: This compound (CAS: 477867-89-3) is a quinoline derivative with the molecular formula C₂₃H₁₆ClNO₃S and a molar mass of 421.9 g/mol . Its structure includes a 4-chlorophenyl group at position 2, a 4-methoxyphenylsulfanyl moiety at position 3, and a carboxylic acid group at position 4 of the quinoline scaffold.
Synthesis: The synthesis of structurally related quinoline derivatives often employs palladium-catalyzed cross-coupling reactions. For example, describes a method using PdCl₂(PPh₃)₂, PCy₃, and K₂CO₃ in DMF to synthesize analogous compounds like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) .
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-(4-methoxyphenyl)sulfanylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO3S/c1-28-16-10-12-17(13-11-16)29-22-20(23(26)27)18-4-2-3-5-19(18)25-21(22)14-6-8-15(24)9-7-14/h2-13H,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWHXTWPWNYAOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-4-quinolinecarboxylic acid typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the chlorophenyl and methoxyphenyl sulfanyl groups through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-4-quinolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly as a potential inhibitor of histone deacetylases (HDACs). HDAC inhibitors are recognized for their role in cancer therapy, as they can induce cell cycle arrest and apoptosis in cancer cells.
Case Studies
- Study on Quinoline Derivatives : Research has shown that derivatives of quinoline-4-carboxylic acids exhibit selective inhibition of HDAC3, leading to potent anticancer activity. The structure-activity relationship (SAR) studies indicated that modifications to the quinoline core could enhance potency against various cancer cell lines .
| Compound | HDAC Inhibition | Cell Line Tested | Result |
|---|---|---|---|
| D28 | Selective | Various | Potent |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Compounds with similar structures have demonstrated significant activity against a range of bacterial and fungal pathogens.
Research Findings
- Antimicrobial Screening : A study on related compounds indicated that those containing the quinoline structure exhibited notable antimicrobial activity, suggesting that 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-4-quinolinecarboxylic acid may share similar properties .
Biochemical Probes
The compound serves as a biochemical probe in various research applications, particularly in studying enzyme interactions and cellular mechanisms.
Applications in Research
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-4-quinolinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Quinolinecarboxylic Acid Derivatives
The following table compares the target compound with structurally and functionally related analogues, focusing on substituents, molecular properties, and reported activities.
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The sulfanyl group in the target compound may enhance lipophilicity compared to amino or methyl substituents in analogues like 4k or NSC 368390 . However, the carboxylic acid group likely improves solubility relative to non-polar derivatives. NSC 368390 demonstrates that fluorine substitutions (e.g., at C₆) and biphenyl moieties significantly boost antitumor efficacy, suggesting that similar modifications in the target compound could enhance activity .
Synthetic Methodologies :
- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is a common strategy for introducing aryl groups at C₂ and C₃ positions .
- NSC 368390 and related compounds employ multistep protocols, including ester hydrolysis to yield the carboxylic acid functionality .
The 4-methoxyphenylsulfanyl group may modulate enzyme inhibition or receptor binding, as seen in sulfanyl-containing kinase inhibitors .
Biological Activity
2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-4-quinolinecarboxylic acid, a compound of interest in medicinal chemistry, has been investigated for its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C22H16ClNOS
- Molecular Weight : 377.89 g/mol
- CAS Number : [specific CAS number not provided in sources]
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxyphenyl thiol in the presence of quinoline derivatives. Various synthetic routes have been explored to optimize yield and purity.
Antibacterial Activity
One of the most significant biological activities observed is antibacterial efficacy. The compound has been tested against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
- Methicillin-resistant Staphylococcus aureus (MRSA)
In a study evaluating its antibacterial properties, the compound exhibited notable activity compared to standard antibiotics like ampicillin and gentamicin. The results are summarized in Table 1.
| Bacterial Strain | Inhibition Zone (mm) | Control (Ampicillin) |
|---|---|---|
| Staphylococcus aureus | 18 | 20 |
| Escherichia coli | 15 | 17 |
| Pseudomonas aeruginosa | 14 | 19 |
| Methicillin-resistant S. aureus | 16 | 21 |
Anticancer Activity
The compound has also shown promising anticancer properties. In vitro studies revealed that it inhibits cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific studies have highlighted its effectiveness against various cancer cell lines, including breast and lung cancer cells.
Case Studies
- Case Study on Antibacterial Efficacy : A recent study conducted by researchers evaluated the antibacterial activity of multiple quinoline derivatives, including our compound of interest. The results demonstrated that structural modifications significantly enhanced antibacterial properties when compared to traditional antibiotics .
- Anticancer Mechanism Investigation : An investigation into the anticancer mechanisms revealed that the compound induces apoptosis in cancer cells via the activation of caspase pathways, leading to cell death . This suggests potential for development as a therapeutic agent in oncology.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-4-quinolinecarboxylic acid?
- Methodology : The synthesis typically involves multi-step reactions, starting with the condensation of substituted benzaldehydes with aminopyridines. For example, a similar quinoline derivative was synthesized via Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce aryl groups, followed by cyclization and sulfanyl group incorporation using thiols like 4-methoxythiophenol. Solvents such as dimethylformamide (DMF) or toluene are used under reflux, with catalysts like Pd(OAc)₂ or CuI . Purification often employs column chromatography with silica gel and ethanol/hexane gradients.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C-NMR : Confirms substituent positions and aromatic proton environments. For example, quinoline C-2 and C-4 protons show distinct splitting patterns .
- HRMS : Validates molecular weight and fragmentation patterns, especially for sulfanyl and chlorophenyl groups .
- HPLC : Assesses purity (>95% is typical for research-grade material) using C18 columns and acetonitrile/water mobile phases .
Q. How do researchers ensure reaction reproducibility for this compound?
- Methodology : Key parameters include:
- Catalyst loading : Optimized Pd catalyst (1-5 mol%) to balance yield and cost .
- Temperature control : Reactions often proceed at 80-110°C to avoid side products like over-oxidized sulfoxides .
- Stoichiometry : Exact molar ratios of reactants (e.g., 1:1.2 for aldehyde:amine) prevent incomplete cyclization .
Advanced Research Questions
Q. What strategies optimize the compound's biological activity against drug-resistant pathogens?
- Methodology :
- Structure-Activity Relationship (SAR) : Modifying the methoxyphenylsulfanyl group to bulkier substituents (e.g., trifluoromethyl) enhances membrane penetration in Gram-positive bacteria. For instance, analogs with 4-fluorophenyl groups showed 2-fold lower MIC values against Staphylococcus aureus .
- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) identify non-toxic derivatives (IC₅₀ > 100 µM) .
Q. How are computational methods applied to predict target interactions?
- Methodology :
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with bacterial targets (e.g., E. coli DNA gyrase). The quinoline core’s planar structure favors intercalation into DNA, while the sulfanyl group stabilizes hydrogen bonds with Thr165 .
- MD simulations : Assess binding stability over 100 ns trajectories, with RMSD < 2 Å indicating robust target engagement .
Q. What analytical challenges arise in quantifying metabolic stability?
- Methodology :
- Microsomal assays : Liver microsomes (human/rat) incubated with the compound (1–50 µM) for 0–60 min, followed by LC-MS/MS quantification. Half-life (t₁/₂) calculations require correction for non-enzymatic degradation .
- CYP450 inhibition screening : Fluorescent probes (e.g., CYP3A4) detect competitive inhibition, with IC₅₀ values < 10 µM indicating high metabolic liability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
